molecular formula C7H5Cl2NO B8770442 4-Chloro-6-methylnicotinoyl chloride

4-Chloro-6-methylnicotinoyl chloride

Cat. No. B8770442
M. Wt: 190.02 g/mol
InChI Key: KCZJYNCZZBREHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylnicotinoyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methylnicotinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methylnicotinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-methylnicotinoyl chloride

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4-chloro-6-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3

InChI Key

KCZJYNCZZBREHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-6-methylnicotinic acid (5 g) was dissolved in abs. DCM (30 ml) and treated with 10 drops of DMF. Oxalyl chloride (15 ml) was carefully added dropwise to this mixture. After stirring for four hours and allowing to stand overnight, the solvent was stripped off and for further drying the mixture was attached to the high vacuum. The 4-chloro-6-methylnicotinoyl chloride obtained (8 g) was dissolved in abs. DCM (160 ml). After cooling to 0° C., a 40% strength methanolic methylamine solution (66 ml) was added dropwise in the course of 15 min. After removal of the cooling, the mixture was additionally stirred at RT for 2 h. After addition of water (150 ml), it was extracted with DCM (three times). The combined organic phases were dried over sodium sulfate, filtered and concentrated. 4.4 g of the desired compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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